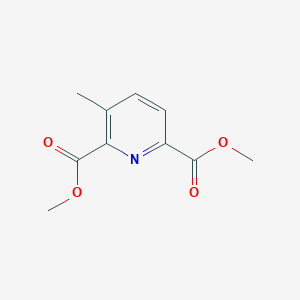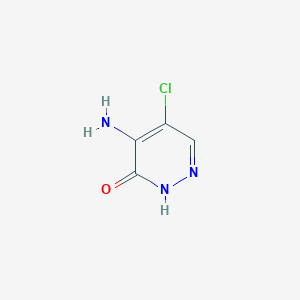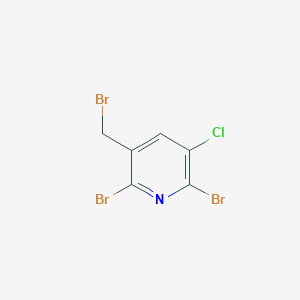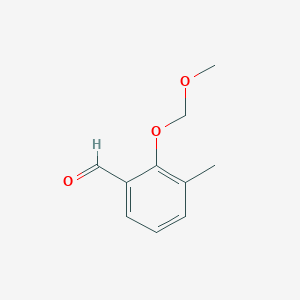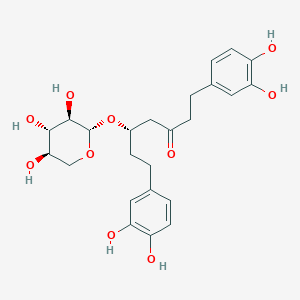
Oregonin
Descripción general
Descripción
Oregonin is a diarylheptanoid . It has been found to decrease cellular lipid accumulation and proinflammatory cytokine secretion, as well as reduce ROS production in macrophages .
Synthesis Analysis
The synthesis of Oregonin involves established methods, and its analgesic effects have been measured using the formalin test and tail immersion test .
Molecular Structure Analysis
Oregonin is a diarylheptanoid found in leaves and bark of Red Alder (Alnus rubra) . Its empirical formula is C24H30O10 . LC-MS analysis suggests that both oxidation and hydrolysis can result in the production of the aglycone, with subsequent elimination of the hydroxyl group to form a double bond in the 7-carbon diarylheptanoid chain .
Chemical Reactions Analysis
Oregonin has been found to exhibit significant anti-feedant activity against various insects at concentrations corresponding to Oregonin content of the most resistant alder clones in previous experiments . The water-soluble Oregonin reaction products produced were analyzed by UHPLC-UV-MS to assess potential changes and to quantify reduction in Oregonin concentration .
Physical And Chemical Properties Analysis
Oregonin is a powder with a molecular weight of 478.5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Aplicaciones Científicas De Investigación
- Oregonin accumulates in both red alder bark and leaves (4–9% dry weight). Recent studies suggest that high oregonin concentration is associated with resistance of red alder leaves to western tent caterpillar (Malacosoma californicum) defoliation .
- In insect bioassays, purified oregonin exhibited significant anti-feedant activity against various lepidopteran caterpillars, including cabbage looper (Trichoplusia ni), white-marked tussock moth (Orgyia leucostigma), and fall webworm (Hyphantria cunea) .
- Although no contact or ingested toxicity was detected in cabbage looper larvae, oregonin at levels found in red alder leaves early in the growing season may contribute to protecting the plant from leaf-eating insects .
- Oregonin inhibits both fungal and bacterial pathogens, including Staphylococcus aureus and Candida albicans .
- Studies have highlighted its cytoprotective effects, including hepatoprotective and potential anti-cancer properties .
Anti-Herbivore Activity
Antimicrobial Properties
Antioxidant Effects
Anti-Inflammatory Bioactivities
Mecanismo De Acción
Oregonin is a diarylheptanoid found in the leaves and bark of Red Alder (Alnus rubra) and has been identified as a major bioactive constituent . This compound has garnered significant interest due to its various biological activities .
Target of Action
Oregonin’s primary targets are leaf-eating insects, specifically lepidopteran caterpillars . It exhibits significant anti-feedant activity against various species, including the cabbage looper (Trichoplusia ni), white-marked tussock moth (Orgyia leucostigma), fall webworm (Hyphantria cunea), and western tent caterpillar (Malacosoma californicum) .
Mode of Action
Oregonin interacts with its targets by acting as an anti-feedant . It discourages leaf-eating insects from feeding on the leaves of the Red Alder, thereby protecting the plant from defoliation .
Biochemical Pathways
It has been associated with antioxidant, antifungal, and anti-cancer activities . Additionally, it has been shown to induce the expression of antioxidant-related genes, including Heme oxygenase-1 and NADPH dehydrogenase quinone 1 .
Pharmacokinetics
It is known to accumulate at high concentrations in both the bark and leaves of red alder .
Result of Action
The primary result of Oregonin’s action is the protection of Red Alder from leaf-eating insects . It achieves this by discouraging these insects from feeding on the leaves of the plant . Additionally, it has been associated with various health benefits, including hepatoprotective and anti-cancer effects .
Action Environment
The action of Oregonin is influenced by environmental factors. For instance, it is found at high levels in Red Alder leaves early in the growing season, which may contribute to protecting the plant from leaf-eating insects
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O10/c25-15(5-1-13-3-7-17(26)19(28)9-13)11-16(6-2-14-4-8-18(27)20(29)10-14)34-24-23(32)22(31)21(30)12-33-24/h3-4,7-10,16,21-24,26-32H,1-2,5-6,11-12H2/t16-,21+,22-,23+,24-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRNEKDRSXYJIN-IRFILORWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC(CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318733 | |
| Record name | Oregonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55303-93-0 | |
| Record name | Oregonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55303-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oregonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Pyrazolo[1,5-b]pyridazin-3-ylethanone](/img/structure/B3271638.png)
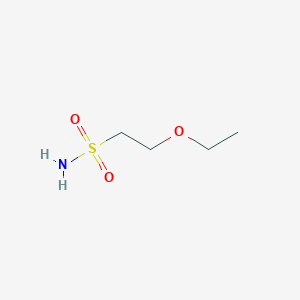



![4,4'-[Oxybis(methylene)]bisbenzoic acid](/img/structure/B3271689.png)
